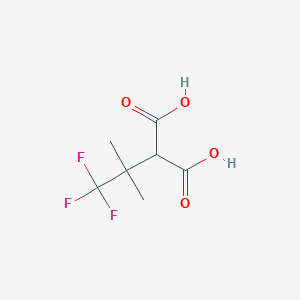
2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1,1-Trifluoro-2-methylpropan-2-yl)propanedioic acid (TFMPA) is an organic compound with a molecular formula of C4H6F3O4. It is a colorless, odorless, and water-soluble compound that is used in a variety of applications, from lab experiments to industrial processes. TFMPA has been found to have a wide range of biochemical and physiological effects, as well as a variety of potential applications in scientific research.
Aplicaciones Científicas De Investigación
2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid has a variety of potential applications in scientific research, including in the fields of biochemistry, pharmacology, and medicine. It has been used to study the effects of chemical agents on cell membranes, as well as to study the effects of drugs on the human body. In addition, this compound has been used to study the effects of environmental pollutants on human health.
Mecanismo De Acción
2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid has been found to act as an inhibitor of the enzyme cyclooxygenase, which is responsible for the synthesis of prostaglandins. By inhibiting this enzyme, this compound can reduce the production of prostaglandins, which can lead to a variety of physiological effects, including anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
This compound has been found to have anti-inflammatory and analgesic effects, as well as antipyretic and anti-platelet aggregation effects. It has also been found to have antioxidant and anti-cancer effects, as well as to have the potential to reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid has a number of advantages when used in lab experiments, including its low toxicity, its water solubility, and its stability. However, it also has a number of limitations, including its low solubility in organic solvents, its instability in the presence of light, and its potential to cause skin irritation.
Direcciones Futuras
2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid has a variety of potential future directions, including further research into its effects on the human body, its potential uses in the treatment of various diseases, and its potential applications in the field of nanotechnology. It could also be used to study the effects of environmental pollutants on human health, as well as to study the effects of chemical agents on cell membranes. Additionally, this compound could be used as a tool to study the effects of drugs on the human body, as well as to develop new drugs and treatments.
Métodos De Síntesis
2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid can be synthesized through the reaction of 1,1,1-trifluoro-2-methylpropane with maleic anhydride. This reaction results in the formation of a cyclic intermediate, which then undergoes hydrolysis to form this compound. Other methods of synthesis include the reaction of trifluoromethanesulfonic anhydride with 1,1,1-trifluoro-2-methylpropane, and the reaction of trifluoromethanesulfonic acid with 1,1,1-trifluoro-2-methylpropane.
Propiedades
IUPAC Name |
2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O4/c1-6(2,7(8,9)10)3(4(11)12)5(13)14/h3H,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYVYYSQHNASND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene](/img/structure/B6612737.png)
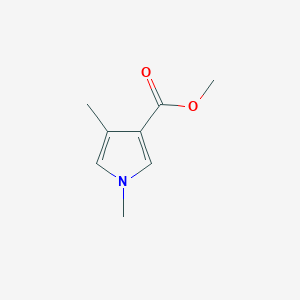

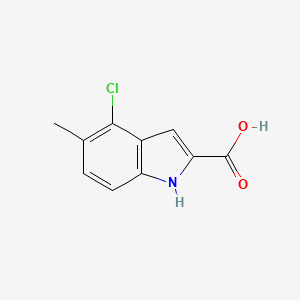
![4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol](/img/structure/B6612759.png)

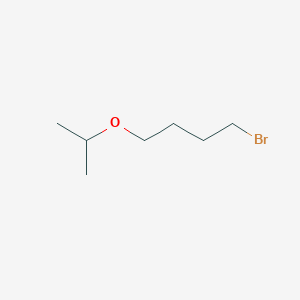

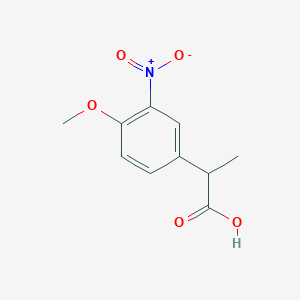
![4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene-1-sulfonyl chloride](/img/structure/B6612792.png)
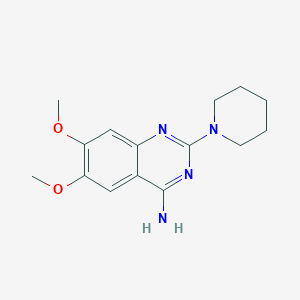

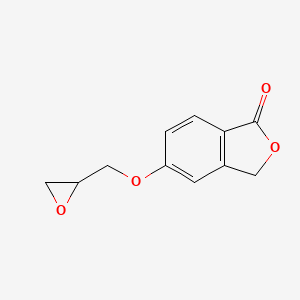
![1-(benzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B6612812.png)